1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide
Overview
Description
1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: Finally, the indole derivative is coupled with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amine or thiol in the presence of a base such as triethylamine.
Major Products:
Scientific Research Applications
1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to modulation of their activity . The chloro group and the piperidine ring may enhance the binding affinity and specificity of the compound for its targets . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide: Similar structure with a bromo group instead of a chloro group.
1-[(4-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide: Similar structure with a methyl group instead of a chloro group.
1-[(4-nitro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide: Similar structure with a nitro group instead of a chloro group.
Uniqueness: 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[2-(4-chloroindol-1-yl)acetyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-2-1-3-14-12(13)6-9-20(14)10-15(21)19-7-4-11(5-8-19)16(18)22/h1-3,6,9,11H,4-5,7-8,10H2,(H2,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVIPWRCILRFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.